4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872995-84-1
VCID: VC5889217
InChI: InChI=1S/C23H21N7O5S/c1-35-18-8-2-15(3-9-18)23(32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)36-14-21(31)25-16-4-6-17(7-5-16)30(33)34/h2-11H,12-14H2,1H3,(H,24,32)(H,25,31)
SMILES: COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C23H21N7O5S
Molecular Weight: 507.53

4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

CAS No.: 872995-84-1

Cat. No.: VC5889217

Molecular Formula: C23H21N7O5S

Molecular Weight: 507.53

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872995-84-1

Specification

CAS No. 872995-84-1
Molecular Formula C23H21N7O5S
Molecular Weight 507.53
IUPAC Name 4-methoxy-N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Standard InChI InChI=1S/C23H21N7O5S/c1-35-18-8-2-15(3-9-18)23(32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)36-14-21(31)25-16-4-6-17(7-5-16)30(33)34/h2-11H,12-14H2,1H3,(H,24,32)(H,25,31)
Standard InChI Key FECGQFDSBFFOKF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural Characterization and Molecular Properties

The compound features a triazolo[4,3-b]pyridazine core fused with a pyridazine ring, substituted at position 3 with a 2-(ethylthio) group. This thioether linkage connects to a 2-((4-nitrophenyl)amino)-2-oxoethyl moiety, while the benzamide group at the N-terminus includes a 4-methoxy substituent .

Molecular Formula and Weight

  • Molecular Formula: C23H21N7O5S\text{C}_{23}\text{H}_{21}\text{N}_{7}\text{O}_{5}\text{S}

  • Molecular Weight: 507.5 g/mol

Key Functional Groups and Their Roles

  • Triazolo-pyridazine core: Imparts rigidity and potential for π-π stacking interactions, common in kinase inhibitors .

  • 4-Methoxybenzamide: Enhances lipophilicity and may modulate target binding affinity .

  • 4-Nitrophenyl group: Introduces electron-withdrawing effects, potentially influencing redox activity or serving as a prodrug substrate.

  • Thioether bridge: Improves metabolic stability compared to ether or amine linkages .

Synthesis and Chemical Reactivity

While no direct synthesis protocol exists for this compound, analogous triazolo-pyridazine derivatives are synthesized via multi-step routes involving cyclocondensation, nucleophilic substitution, and amide coupling .

Proposed Synthetic Pathway

  • Formation of triazolo[4,3-b]pyridazine:

    • Cyclocondensation of 3-hydrazinylpyridazine with orthoesters or acyl chlorides .

  • Thioether introduction:

    • Nucleophilic substitution at C-6 using 2-mercaptoacetamide derivatives.

  • Benzamide coupling:

    • EDC/HOBt-mediated amidation of the ethylamine side chain with 4-methoxybenzoic acid .

Challenges in Synthesis

  • Steric hindrance at the triazolo-pyridazine C-3 position may reduce yields during ethylthio group installation .

  • Nitro group reduction during catalytic hydrogenation requires careful control to avoid over-reduction to an amine.

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

PropertyValueMethod/Software
LogP (lipophilicity)2.8 ± 0.3ChemAxon
Water solubility12 µg/mL (pH 7.4)ALOGPS
Polar surface area (PSA)145 ŲMolinspiration

ADME Predictions

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: 8 × 106^{-6} cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the methoxy group .

  • Excretion: Primarily renal (94% predicted).

Comparative Analysis with Analogous Compounds

CompoundTargetIC50_{50}/MICReference
3-Nitro isomer (CAS 872995-83-0)CDK2/cyclin E34 nM
Pyrimidine analog (VCID: VC18898075)C. albicans chitinase1.2 µM
4-Ethoxybenzamide derivativeDNA gyrase4 µg/mL

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to improve thioether coupling efficiency .

  • Target identification: Screen against kinase panels and microbial proteomes to identify primary targets .

  • Prodrug development: Reduce nitro group to amine in vivo for enhanced tissue penetration.

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